Lithium diisopropylamide mono(tetrahydrofuran)

Vue d'ensemble

Description

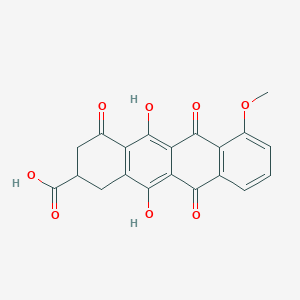

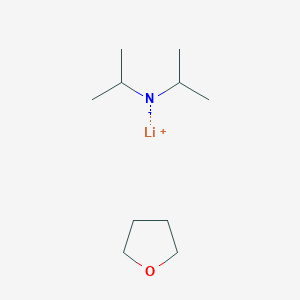

Lithium diisopropylamide mono(tetrahydrofuran), often abbreviated as LDA, is a chemical compound with the molecular formula LiN(CH(CH3)2)2 . It is a strong base that has been widely utilized due to its good solubility in non-polar organic solvents and non-nucleophilic nature . It is a colorless solid, but is usually generated and observed only in solution .

Synthesis Analysis

LDA is commonly formed by treating a cooled (0 to −78 °C) mixture of tetrahydrofuran and diisopropylamine with n-butyllithium . It can also be used as an initiator in the anionic polymerization of D,L-lactide .Molecular Structure Analysis

LDA forms aggregates in solution, with the extent of aggregation depending on the nature of the solvent . In THF, its structure is primarily that of a solvated dimer . In nonpolar solvents such as toluene, it forms a temperature-dependent oligomer equilibrium .Chemical Reactions Analysis

LDA is a hindered non-nucleophilic strong base that abstracts hydrogen from active carbon . When dissociated, the diisopropylamide anion can become protonated to form diisopropylamine .Physical And Chemical Properties Analysis

LDA is a liquid with a density of 0.816 g/mL at 20 °C . It has a concentration of 1.5 M in cyclohexane . It is orange in color and may become turbid on storage or may contain precipitate .Applications De Recherche Scientifique

Anionic Polymerization Initiator

LDA is used as an initiator in the anionic polymerization of D,L-lactide . This process is crucial for creating polylactic acid (PLA), a biodegradable polymer that’s used in medical implants, packaging materials, and disposable tableware.

Synthesis of Muscarinic Receptor Antagonists

In pharmaceutical research, LDA plays a key role in synthesizing the phenylacetic acid component of muscarinic M3 receptor antagonists . These antagonists are potential treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Production of Electron Donor Materials

LDA is instrumental in the synthesis of new sexithiophene derivatives . These derivatives are valuable as electron donor materials in bilayer photovoltaic devices, contributing to advancements in solar energy technology.

Enolate Chemistry

LDA is widely used to abstract hydrogen from active carbon to generate enolate anions . Enolates are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.

Region-Selective Reactions

Due to its hindered structure, LDA is a region-selective reagent . It prefers the formation of thermodynamically favored products and can abstract hydrogen from less hindered sites, which is advantageous in complex organic syntheses.

Non-Nucleophilic Base Applications

As a hindered non-nucleophilic base, LDA does not participate in nucleophilic substitution with alkyl halides or tosylates, nor does it add to aldehydes, ketones, and nitriles . This property makes it a valuable reagent for reactions where such side reactions must be avoided.

Temperature-Dependent Oligomerization

In non-polar solvents like toluene, LDA forms temperature-dependent oligomers . Understanding this behavior is important for controlling reaction conditions in synthetic chemistry.

Safety and Operability in Chemical Processes

LDA’s properties and reactivity pose unique operability and safety challenges, especially on a multigram scale . Research in this area focuses on developing safe and efficient protocols for using LDA in industrial-scale chemical production.

Mécanisme D'action

Target of Action

Lithium diisopropylamide (commonly abbreviated as LDA) is a strong base . Its primary targets are protons in carbon-hydrogen compounds . It abstracts hydrogen from active carbon , making it a key player in deprotonation reactions .

Mode of Action

LDA interacts with its targets by abstracting a proton from carbon-hydrogen compounds . This interaction results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . The deprotonation process is facilitated by LDA’s non-nucleophilic nature, which prevents it from reacting with other groups in the molecule .

Biochemical Pathways

The primary biochemical pathway affected by LDA is the deprotonation of carbon-hydrogen compounds . This process leads to the generation of carbanion or enolate anions . These anions can then participate in various downstream reactions, such as the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Pharmacokinetics

As a strong base, LDA’s pharmacokinetic properties are primarily determined by its reactivity and solubility . It is highly reactive, readily participating in deprotonation reactions . Its good solubility in non-polar organic solvents enhances its bioavailability . It’s important to note that lda is usually generated and observed only in solution .

Result of Action

The action of LDA results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . These anions can then be used in further reactions, such as the formation of carbon-carbon bonds . This makes LDA a valuable tool in organic synthesis .

Action Environment

The action of LDA is influenced by several environmental factors. Its reactivity and efficacy are enhanced in non-polar organic solvents , which also improve its stability . The temperature can also affect the extent of LDA’s aggregation in solution, which in turn can influence its reactivity . Furthermore, LDA is sensitive to moisture and oxygen, which can lead to its decomposition .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

lithium;di(propan-2-yl)azanide;oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJXGDYAEOTOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924467 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium diisopropylamide mono(tetrahydrofuran) | |

CAS RN |

123333-84-6 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)

![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)